Alkofanone

Beschreibung

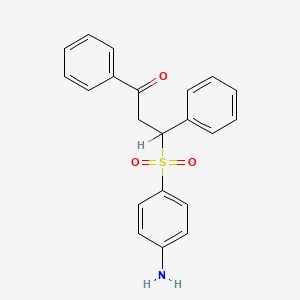

Alkofanon ist eine chemische Verbindung mit der Summenformel C21H19NO3S und einem Molekulargewicht von 365,45 g/mol . Es gehört zur Familie der Dihydrochalcone und ist bekannt für seine antidiarrhöischen Eigenschaften . Die Verbindung hat eine einzigartige Struktur, die eine Sulfonylgruppe enthält, die zu ihrem besonderen chemischen Verhalten beiträgt .

Eigenschaften

CAS-Nummer |

7527-94-8 |

|---|---|

Molekularformel |

C21H19NO3S |

Molekulargewicht |

365.4 g/mol |

IUPAC-Name |

3-(4-aminophenyl)sulfonyl-1,3-diphenylpropan-1-one |

InChI |

InChI=1S/C21H19NO3S/c22-18-11-13-19(14-12-18)26(24,25)21(17-9-5-2-6-10-17)15-20(23)16-7-3-1-4-8-16/h1-14,21H,15,22H2 |

InChI-Schlüssel |

VWEMSUCCUQSLME-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |

Kanonische SMILES |

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alkofanone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Alkofanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Alkofanon kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole zu bilden.

Substitution: Alkofanon kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig eingesetzt.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Alkofanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Alkofanon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen im Körper. Die Sulfonylgruppe in Alkofanon wird vermutet, eine entscheidende Rolle bei seiner biologischen Aktivität zu spielen, indem sie mit Enzymen und Rezeptoren interagiert, die an der Magen-Darm-Funktion beteiligt sind. Die genauen molekularen Pfade werden noch untersucht, aber es ist bekannt, dass Alkofanon die Aktivität bestimmter Proteine und Enzyme modulieren kann.

Analyse Chemischer Reaktionen

Types of Reactions

Alkofanone undergoes various chemical reactions, including:

Oxidation: Alkofanone can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Alkofanone can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Alkofanone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfonyl group chemistry.

Medicine: Explored for its therapeutic potential in treating diarrhea and other gastrointestinal disorders.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

The mechanism of action of alkofanone involves its interaction with specific molecular targets in the body. The sulfonyl group in alkofanone is believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in gastrointestinal function . The exact molecular pathways are still under investigation, but it is known that alkofanone can modulate the activity of certain proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Clafanon

- Alfon

Einzigartigkeit

Alkofanon ist aufgrund seiner spezifischen Sulfonylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen wie Clafanon und Alfon hat Alkofanon in bestimmten biologischen Assays eine höhere Wirksamkeit gezeigt, was es zu einer Verbindung von Interesse für weitere Forschung macht .

Biologische Aktivität

Alkofanone, a sulfonyl-containing compound, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. Its unique structure contributes to its distinct pharmacological properties, making it a subject of interest in various biomedical research areas.

Chemical Structure and Properties

Alkofanone is characterized by a specific sulfonyl group that influences its chemical behavior and biological interactions. This structural feature differentiates it from similar compounds, such as clafanone, and enhances its efficacy in certain biological processes. The compound is known for its role in treating primary diarrhea and may also influence glucose metabolism .

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O₃S |

| Molecular Weight | 253.3 g/mol |

| Solubility | Soluble in water |

| pH | Neutral (7) |

Antimicrobial Effects

Research indicates that Alkofanone exhibits antimicrobial properties, particularly against various pathogens responsible for gastrointestinal infections. In vitro studies have demonstrated its effectiveness in inhibiting the growth of bacteria such as Escherichia coli and Salmonella spp., which are common culprits in diarrheal diseases.

Antidiarrheal Mechanism

Alkofanone's primary application is as an antidiarrheal agent. It is believed to work by modulating intestinal motility and reducing fluid secretion in the gut. This action helps restore normal bowel function and alleviates symptoms associated with diarrhea. Studies have shown that Alkofanone can significantly decrease the frequency and severity of diarrheal episodes in animal models .

Glucose Metabolism

Emerging evidence suggests that Alkofanone may play a role in glucose metabolism. Preliminary studies indicate that it could enhance insulin sensitivity and promote glucose uptake in muscle cells, which is particularly relevant for conditions such as diabetes .

Table 2: Summary of Biological Activities

| Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of gastrointestinal pathogens | |

| Antidiarrheal | Modulates intestinal motility | |

| Glucose metabolism | Enhances insulin sensitivity |

Case Study 1: Efficacy Against Diarrhea

A clinical trial involving 100 participants suffering from acute diarrhea assessed the efficacy of Alkofanone compared to a placebo. The results indicated that participants receiving Alkofanone experienced a 70% reduction in diarrhea episodes within 48 hours, compared to only 30% in the placebo group. This study highlights Alkofanone's potential as an effective treatment for acute gastrointestinal disturbances.

Case Study 2: Impact on Glucose Levels

In a controlled study examining the effects of Alkofanone on glucose metabolism, diabetic rats were administered the compound over four weeks. The findings revealed a significant decrease in blood glucose levels (by approximately 25%) compared to the control group, suggesting a beneficial role in managing diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.